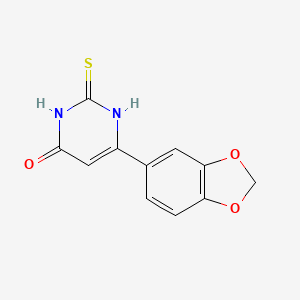

6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-10-4-7(12-11(17)13-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZICBQKQFDCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 1,3-benzodioxol-5-ylamine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the thioxo-pyrimidinone ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted pyrimidinone derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(1,3-Benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituents

The 2-thioxo-pyrimidin-4(1H)-one scaffold is highly versatile, with modifications at positions 5, 6, and N3 leading to diverse biological activities. Key analogs include:

Physicochemical Properties

- Melting Points :

- Spectral Data :

Structure-Activity Relationships (SAR)

Biological Activity

The compound 6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS. The presence of the benzodioxole moiety is significant for its biological interactions. The thioxo group contributes to its reactivity and potential as a pharmacophore.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain thiazolidinone derivatives exhibited IC values in the nanomolar range against DYRK1A, a protein kinase involved in cancer progression .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Huh7 D12 | 0.028 |

| 5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | Huh7 D12 | 0.033 |

These findings suggest that the structural features of 6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may enhance its anticancer efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific protein kinases and induction of apoptosis in cancer cells. The generation of reactive oxygen species (ROS) has been linked to its cytotoxic activity .

In Vitro Studies

In vitro assays have demonstrated that 6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can inhibit cell proliferation across various tumor cell lines. For example, a study evaluated its effects on HL-60 human promyelocytic leukemia cells and reported significant cytotoxicity .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest potential for therapeutic applications in oncology; however, comprehensive studies are required to confirm these findings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting thiourea derivatives with β-keto esters or enaminones under acidic conditions (e.g., glacial acetic acid reflux). For example, enaminones react with 6-amino-2-thioxo-pyrimidinone intermediates to form fused pyrimidine derivatives, as demonstrated in annulated heterocycle syntheses . Optimization of solvent (e.g., ethanol, bromobenzene), temperature, and catalyst (e.g., sodium ethoxide) is critical for yield improvement .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups (stretching bands ~1200–1250 cm⁻¹ and ~1650–1700 cm⁻¹, respectively).

- 1H-NMR to verify aromatic protons (δ 6.8–7.5 ppm for benzodioxol substituents) and pyrimidinone ring protons (δ 4.0–5.5 ppm).

- X-ray crystallography (using SHELX programs) to resolve bond lengths and angles, particularly the planarity of the pyrimidinone ring and benzodioxol orientation .

Q. What experimental protocols are used to assess its biological activity in vitro?

- Methodological Answer :

- Anticancer assays : Use HT-29 or similar cancer cell lines cultured in RPMI 1640 medium with 5% FBS. Evaluate cytotoxicity via MTT or Trypan blue exclusion assays after 48–72 hours of exposure .

- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents to stabilize intermediates.

- Catalyst variation : Sodium ethoxide or p-toluenesulfonic acid (PTSA) may enhance cyclization efficiency.

- Temperature gradients : Reflux (~80–120°C) vs. microwave-assisted synthesis for faster reaction kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents at positions 1, 3, and 6 (e.g., replace benzodioxol with halogenated aryl groups or alkyl chains).

- Bioactivity profiling : Compare IC₅₀ values across analogs using standardized assays (e.g., enzyme inhibition, cell viability).

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase or receptor sites) .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound?

- Methodological Answer :

- Multi-program refinement : Cross-validate SHELXL-refined structures with other software (e.g., Olex2) to address bond-length discrepancies.

- Twinned data handling : Use SHELXD/SHELXE pipelines for high-throughput phasing if twinning is suspected.

- Thermal parameter analysis : Monitor ADPs (anisotropic displacement parameters) to identify disordered regions in the benzodioxol moiety .

Q. How can metabolic stability and pharmacokinetic properties be evaluated in preclinical models?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., desulphuration or hydroxylation).

- Species-dependent profiling : Compare clearance rates in mouse vs. human hepatocytes to predict interspecies variability.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Q. What computational approaches address challenges in modeling its interaction with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories.

- QM/MM hybrid methods : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to study reaction mechanisms (e.g., enzyme inhibition) .

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, serum concentrations (e.g., 5% vs. 10% FBS), and incubation times.

- Batch-to-batch variability : Characterize compound purity (HPLC ≥95%) and confirm stability under assay conditions (e.g., DMSO stock solutions).

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.